

(R)-(-)-2-Heptanol (CAS 6033-24-5): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Heptanol

Cat. No.: B1630902

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **(R)-(-)-2-Heptanol**, a chiral alcohol identified by CAS number 6033-24-5. It details the compound's physicochemical properties, outlines a detailed experimental protocol for its stereoselective synthesis via enzymatic kinetic resolution, and discusses its applications as a key chiral building block in the pharmaceutical industry. The guide includes structured data tables for easy reference and conceptual diagrams to illustrate experimental workflows and logical principles in asymmetric synthesis.

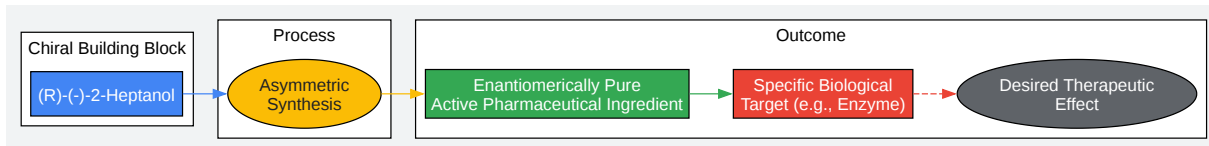
Core Physicochemical Properties

(R)-(-)-2-Heptanol is a colorless liquid valued for its specific stereochemistry. Its physical and chemical characteristics are fundamental to its application in synthesis and formulation.^{[1][2][3][4][5]}

Property	Value	Units	Source(s)
Molecular Formula	C ₇ H ₁₆ O	[1][2][5][6]	
Molecular Weight	116.20	g/mol	[1][2][5]
Boiling Point	74-75 °C (at 23 mmHg) 158-160 °C (at 760 mmHg)	°C	[2][3][7]
Melting Point	~ -30.45	°C	[2][3]
Density	0.817 - 0.818	g/mL at 25 °C	[2][3][4]
Optical Rotation ([α] ²⁰ /D)	-9.5 to -11.5	degrees (neat)	[2][3]
Refractive Index (n ²⁰ /D)	1.419 - 1.421	[2][3][4]	
Flash Point	~ 64 - 71	°C	[2][4][7]

Applications in Drug Development and Asymmetric Synthesis

The primary value of **(R)-(-)-2-Heptanol** lies in its nature as a chiral precursor.[8][9] In drug development, the three-dimensional arrangement of atoms is critical for a molecule's interaction with biological targets, which are themselves chiral (e.g., enzymes, receptors).[8][9] Utilizing an enantiomerically pure starting material like **(R)-(-)-2-Heptanol** allows for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs), ensuring that only the desired, biologically active enantiomer is produced.[9] This avoids the potential for "off-target" effects or reduced efficacy that can arise from the presence of the other enantiomer.[8] It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, fragrances, and flavorings.[9][10][11][12]



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Caption: Logical flow from chiral precursor to specific biological effect.

Experimental Protocol: Enzymatic Kinetic Resolution

To obtain enantiomerically pure **(R)-(-)-2-Heptanol**, a common and efficient laboratory method is the kinetic resolution of its racemic mixture. This process utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Objective: To resolve racemic 2-heptanol to isolate **(R)-(-)-2-Heptanol** with high enantiomeric excess (e.e.).

Materials:

- Racemic 2-heptanol
- Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Acylating agent (e.g., Vinyl acetate)
- Anhydrous organic solvent (e.g., Hexane or Toluene)
- Buffer solution (if using free lipase)
- Drying agent (e.g., anhydrous MgSO_4 or Na_2SO_4)
- Silica gel for column chromatography

- Eluent system (e.g., Hexane/Ethyl Acetate gradient)

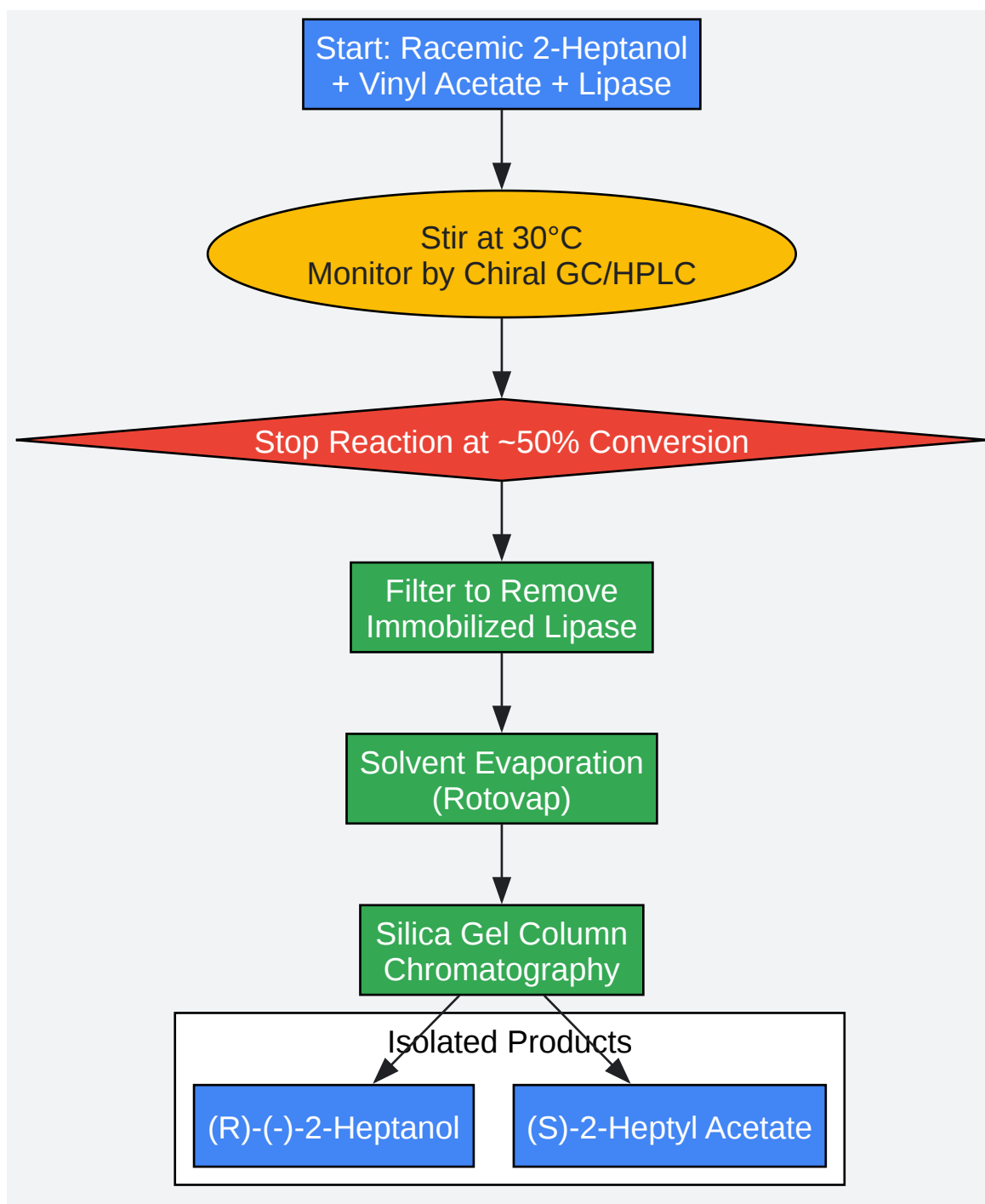
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Temperature-controlled bath or heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Glass chromatography column
- Analytical instrument for monitoring (Chiral Gas Chromatography or Chiral HPLC)

Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve racemic 2-heptanol (1 equivalent) in anhydrous hexane. Add the acylating agent, vinyl acetate (1.5 equivalents).
- **Enzyme Addition:** Add the immobilized lipase (typically 10-20% by weight of the substrate).
- **Incubation:** Seal the flask and place it in a temperature-controlled bath set to a constant temperature (e.g., 30 °C). Stir the mixture at a moderate speed.
- **Reaction Monitoring:** Periodically take small aliquots from the reaction mixture. Monitor the conversion and the enantiomeric excess of the remaining alcohol using chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve the highest possible e.e. for both the unreacted alcohol and the ester product.
- **Enzyme Removal:** Once the target conversion is reached, stop the reaction and remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and potentially reused.

- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent and any excess vinyl acetate.
- **Purification:** The resulting residue contains unreacted **(R)-(-)-2-Heptanol** and the newly formed (S)-2-heptyl acetate. Separate these two compounds using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system, starting with pure hexane and gradually increasing the polarity.
- **Product Isolation & Analysis:** Collect the fractions containing the purified alcohol. Combine the relevant fractions and remove the solvent under reduced pressure. Analyze the final product by chiral GC/HPLC to confirm its purity and determine the final enantiomeric excess.



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Caption: Experimental workflow for the kinetic resolution of 2-heptanol.

Spectroscopic Data Profile

Spectroscopic analysis is essential for confirming the structure and purity of **(R)-(-)-2-Heptanol**.

Technique	Expected Features
^1H NMR	Characteristic signals include a doublet for the terminal methyl group adjacent to the chiral center, a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH), a broad singlet for the hydroxyl proton (O-H, exchangeable with D_2O), and overlapping multiplets for the aliphatic chain protons. [7] [13]
^{13}C NMR	Expect seven distinct carbon signals. The carbon atom bonded to the hydroxyl group will appear in the typical range for a secondary alcohol (approx. 68 ppm). The other six signals will be in the aliphatic region of the spectrum. [7]
Infrared (IR)	A prominent, broad absorption band will be observed in the $3200\text{--}3600\text{ cm}^{-1}$ region, corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions will appear around $2850\text{--}3000\text{ cm}^{-1}$. [14] [15]
Mass Spectrometry (MS)	The molecular ion peak (M^+) at $m/z = 116$ may be observed. A common fragmentation is the loss of water ($\text{M}-18$), resulting in a peak at $m/z = 98$. The most prominent peak is often the alpha-cleavage fragment at $m/z = 45$, corresponding to $[\text{CH}_3\text{CHOH}]^+$. [16]

Safety and Handling

(R)-(-)-2-Heptanol is considered a hazardous substance. It is harmful if it comes into contact with the skin and can cause serious eye damage and skin irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#)

- **Handling:** Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.[3][17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

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References

1. 2-Heptanol, (-)- | C₇H₁₆O | CID 6992611 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. chembk.com [chembk.com]
3. (R)-(-)-2-Heptanol | 6033-24-5 [chemicalbook.com]
4. (R)-(-)-2-heptanol, 6033-24-5 [thegoodscentscompany.com]
5. scent.vn [scent.vn]
6. 2-Heptanol, (R)- [webbook.nist.gov]
7. 2-Heptanol | C₇H₁₆O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
8. nbino.com [nbino.com]
9. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]
10. 2-Heptanol: A Versatile Alcohol for Industrial and Chemical Applications [jindunchemical.com]
11. nbino.com [nbino.com]
12. nbino.com [nbino.com]
13. 2-Heptanol(543-49-7) 1H NMR spectrum [chemicalbook.com]
14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 2-Heptanol [webbook.nist.gov]
- 16. 2-Heptanol [webbook.nist.gov]
- 17. (R)-Heptan-2-ol | 6033-24-5 [sigmaaldrich.com]
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